

Comprehensive Technical Guide: Stability and Solubility of N-Me-His-OH.HCl[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: N-Me-His-OH.HCl

Cat. No.: B12503586

[Get Quote](#)

Executive Summary

N-Me-His-OH.HCl (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-Methyl-L-histidine hydrochloride, CAS: 17451-62-6) is a critical non-canonical amino acid derivative used primarily in peptide synthesis to introduce conformational constraints and enhance metabolic stability against aminopeptidases.[1][2][3][4][5] As a hydrochloride salt, it exhibits distinct physicochemical behaviors compared to its zwitterionic parent. This guide provides a rigorous analysis of its solubility thermodynamics, stability profiles, and handling protocols, designed for researchers requiring high-fidelity integration of this building block into drug development pipelines.[1]

Chemical Identity & Physicochemical Profile[1][4][7][8][9][10][11]

Understanding the structural basis of **N-Me-His-OH.HCl** is prerequisite to predicting its behavior in formulation and synthesis.[1]

Property	Specification
Chemical Name	-Methyl-L-histidine hydrochloride
CAS Number	17451-62-6
Molecular Formula	
Molecular Weight	205.64 g/mol
Structure	Imidazole side chain with a methylated -amino group; supplied as the cationic HCl salt. [1]
pKa Values (Est.)	-COOH: ~1.8
Appearance	White to off-white crystalline powder; hygroscopic. [1]

Key Structural Implication: The

-methylation reduces hydrogen bond donating capacity at the backbone amide, altering solvation shells and increasing solubility in polar organic solvents (like DMSO/DMF) compared to naked Histidine, while the HCl salt form ensures high aqueous solubility.[\[1\]](#)

Solubility Dynamics

The solubility of **N-Me-His-OH.HCl** is governed by its ionic lattice energy versus solvation enthalpy.[\[1\]](#) Being an ionic salt, it favors high-dielectric solvents.[\[1\]](#)

Solvent Compatibility Table

Solvent	Solubility Rating	Estimated Conc. (mg/mL)	Mechanistic Note
Water (pH < 6)	Freely Soluble	> 150	Ionic dissociation of HCl salt; highly favorable hydration.[1]
Water (pH 7-8)	Soluble	~50 - 100	Approach to pI may induce zwitterionic precipitation if concentration is high. [1]
DMSO	Soluble	> 50	Dipolar aprotic solvation of the cation; preferred for stock solutions.[1]
Methanol/Ethanol	Sparingly Soluble	10 - 30	Proticity allows some solvation, but dielectric constant is limiting.[1]
Acetonitrile (ACN)	Insoluble	< 1	Insufficient polarity to overcome lattice energy.[1]
Diethyl Ether	Insoluble	0	Non-polar; used for precipitation/washing. [1]

Dissolution Protocol (Self-Validating)

To ensure complete dissolution without degradation:

- Weighing: Weigh **N-Me-His-OH.HCl** in a humidity-controlled environment (glove box or dry room) due to hygroscopicity.[1]
- Solvent Addition: Add water or DMSO to 80% of final volume.[1]

- Vortexing: Vortex for 30-60 seconds. The solution should become clear and colorless.
 - Validation checkpoint: If turbidity persists, check pH.[1] If pH > 6.0, the free base may be precipitating.[1] Add dilute HCl to re-acidify if necessary for the application.[1]
- Filtration: Filter through a 0.22 μm PVDF membrane to remove particulates before HPLC injection.

Stability Profile

The stability of **N-Me-His-OH.HCl** is threatened by three primary vectors: Hygroscopicity (Physical), Oxidation (Chemical), and Racemization (Stereochemical).[1]

Solid-State Stability[1]

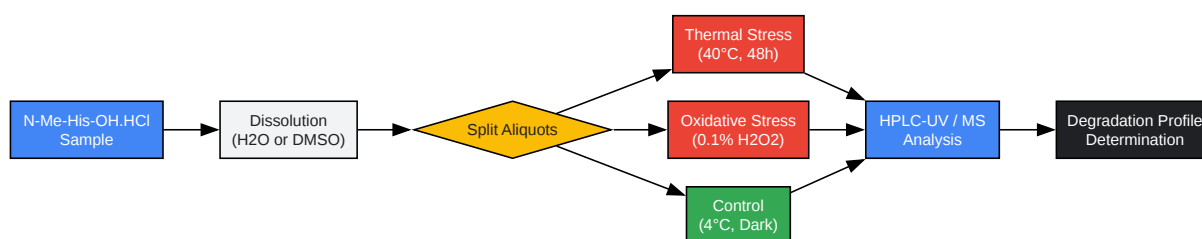
- Hygroscopicity: The HCl salt avidly absorbs atmospheric moisture, leading to deliquescence (turning into a liquid).[1] Hydrolysis is slow, but physical caking makes accurate weighing impossible.[1]
- Storage: Store at -20°C in a tightly sealed container with desiccant. Warm to room temperature before opening to prevent condensation.

Solution Stability & Degradation Pathways[1]

- Oxidation: The imidazole ring is sensitive to singlet oxygen and radical oxidation, forming 2-oxohistidine or aspartic acid derivatives.[1] This is accelerated by light and transition metals (Cu, Fe).[1]
- Racemization: While N-methylation prevents oxazolone formation (a common racemization pathway in peptide coupling), the Cα-proton is still acidic.[1] Prolonged exposure to basic pH (>9) can induce enolization and loss of chirality.[1]

Experimental Workflow: Solubility & Stability Assessment

The following diagram outlines the logical flow for characterizing the compound's stability under stress conditions.



[Click to download full resolution via product page](#)

Figure 1: Step-by-step workflow for validating the stability of **N-Me-His-OH.HCl** stock solutions.

Analytical Methods

To rigorously verify purity and stability, use the following High-Performance Liquid Chromatography (HPLC) parameters.

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 m, 4.6 x 150 mm
Mobile Phase A	0.1% TFA in Water (Ion-pairing agent required for retention of polar cation)
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	0-5% B over 10 min (Compound is very polar and elutes early)
Flow Rate	1.0 mL/min
Detection	UV at 210 nm (Amide/Carboxyl) and 230 nm (Imidazole)
Retention Time	Expect early elution (approx. 2-4 min depending on dead volume)

Technical Insight: Standard C18 columns may fail to retain N-Me-His-OH due to its polarity.^[1] If retention is poor, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or use an aqueous mobile phase with a sulfonate ion-pairing reagent (e.g., Hexanesulfonic acid).^[1]

Handling & Safety (SDS Summary)

- Hazards: Causes skin irritation (H315) and serious eye irritation (H319).^[1]^[6] The HCl component contributes to acidity.^[1]
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.^[1]
- Spill Management: Sweep up dry powder carefully to avoid dust generation.^[1] If wet, neutralize with weak base (sodium bicarbonate) before disposal.^[1]

References

- Santa Cruz Biotechnology.N-Me-L-His-OH HCl (CAS 17451-62-6) Product Data Sheet.[1][7]
Retrieved from [1]
- PubChem.L-Histidine Hydrochloride Monohydrate (Analogous Salt Data).[1] National Library of Medicine.[1] Retrieved from
- Sigma-Aldrich.Amino Acid Solubility and Stability Guidelines.[1] Retrieved from [1]
- Chemical Book.N-Alpha-Methyl-L-Histidine Hydrochloride Properties. Retrieved from [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Histidine Monohydrochloride Monohydrate | C6H12ClN3O3 | CID 165377 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. chempep.com \[chempep.com\]](#)
- [3. scbt.com \[scbt.com\]](#)
- [4. CAS NO. 17451-62-6 | N-ME-HIS-OH HCL | C7H12ClN3O2 \[localpharmaguide.com\]](#)
- [5. assets.thermofisher.cn \[assets.thermofisher.cn\]](#)
- [6. L-Histidine Hydrochloride | 5934-29-2 | Tokyo Chemical Industry \(India\) Pvt. Ltd. \[tcichemicals.com\]](#)
- [7. N-Me-L-His-OH HCl | CAS 17451-62-6 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
- To cite this document: BenchChem. [Comprehensive Technical Guide: Stability and Solubility of N-Me-His-OH.HCl[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12503586/docs#comprehensive-technical-guide-stability-and-solubility-of-n-me-his-oh-hcl-1\]](https://www.benchchem.com/product/b12503586/docs#comprehensive-technical-guide-stability-and-solubility-of-n-me-his-oh-hcl-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)